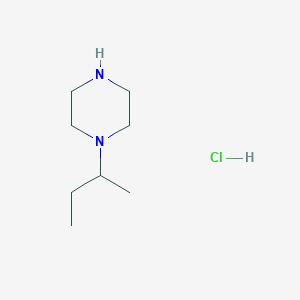

1-sec-Butyl-piperazin-Hydrochlorid

Übersicht

Beschreibung

1-sec-Butyl-piperazine hydrochloride is a chemical compound with the CAS Number: 435341-98-3 and a molecular weight of 178.7 . It is extensively used in scientific research and industrial applications.

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-sec-Butyl-piperazine hydrochloride is represented by the linear formula C8H19ClN2 . The Inchi Code for this compound is 1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Arzneimittelentwicklung

1-sec-Butyl-piperazin-Hydrochlorid: ist ein Derivat von Piperazin, das in der medizinischen Chemie ein prominentes Grundgerüst darstellt, da es in mehreren Blockbuster-Medikamenten vorkommt . Seine einzigartige Struktur ermöglicht die Herstellung von Verbindungen mit einer Vielzahl pharmakologischer Eigenschaften, darunter anxiolytische, antivirale, kardioprotektive, krebshemmende und antidepressive Wirkungen. Die sec-Butylgruppe kann eine zusätzliche Lipophilie bieten, wodurch die Fähigkeit der Verbindung, biologische Membranen zu durchqueren, möglicherweise verbessert und die Wirksamkeit des Arzneimittels gesteigert wird.

Chemische Synthese: C–H-Funktionalisierung

Jüngste Fortschritte in der synthetischen Chemie haben die Bedeutung der C–H-Funktionalisierung hervorgehoben, einer Methode, die die direkte Modifikation von Kohlenstoff-Wasserstoff-Bindungen in organischen Molekülen ermöglicht . This compound kann als Substrat für die C–H-Funktionalisierung dienen, was zur Entwicklung neuer Piperazinderivate führt, die potenzielle Anwendungen in verschiedenen chemischen Industrien, einschließlich Pharmazeutika und Agrochemikalien, haben.

Materialwissenschaft: Polymersynthese

Piperazin-basierte Verbindungen werden bei der Synthese von antimikrobiellen Polymeren verwendet . This compound könnte verwendet werden, um neuartige Polymere mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder verbesserter mechanischer Festigkeit zu erzeugen, die in medizinischen Geräten, Verpackungen und anderen industriellen Anwendungen wertvoll sind.

Analytische Chemie: Chromatographie

In der analytischen Chemie werden Piperazinderivate aufgrund ihrer Fähigkeit, verschiedene Arten von Wechselwirkungen mit Analyten einzugehen, häufig als stationäre Phasen in der Chromatographie eingesetzt . This compound könnte auf seine potenzielle Verwendung in chromatographischen Methoden untersucht werden, möglicherweise um die Trennung komplexer Gemische zu verbessern oder die Empfindlichkeit der Detektion zu erhöhen.

Biowissenschaften: Verbesserung der Bioverfügbarkeit

Es ist bekannt, dass der Piperazinring die Wasserlöslichkeit und Bioverfügbarkeit von Arzneimittelkandidaten verbessert . This compound mit seiner sec-Butyl-Substitution könnte auf seine Rolle bei der Verbesserung der Bioverfügbarkeit schwerlöslicher Arzneimittel untersucht werden, wodurch deren therapeutisches Potenzial gesteigert wird.

Pharmakokinetik: Wasserstoffbrückenbindungen

Die Stickstoffatome von Piperazin können als Wasserstoffbrücken-Donoren oder -Akzeptoren fungieren, was für die Interaktion zwischen Arzneimittel und Rezeptor entscheidend ist . Die sec-Butylgruppe in This compound kann diese Wechselwirkungen beeinflussen, was möglicherweise zu neuen Erkenntnissen über die pharmakokinetischen Profile von Piperazin-haltigen Arzneimitteln führt.

Wirkmechanismus

Target of Action

1-sec-Butyl-piperazine hydrochloride, like other piperazine derivatives, primarily targets the GABA receptors in muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

1-sec-Butyl-piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by 1-sec-Butyl-piperazine hydrochloride is the GABAergic system . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects of this action primarily involve the paralysis of parasites, facilitating their removal or expulsion from the host body .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of 1-sec-Butyl-piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-sec-Butyl-piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 1-sec-Butyl-piperazine hydrochloride can form complexes with proteins, affecting their structure and function .

Cellular Effects

1-sec-Butyl-piperazine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions. Furthermore, 1-sec-Butyl-piperazine hydrochloride can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-sec-Butyl-piperazine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and receptors . Through these binding interactions, 1-sec-Butyl-piperazine hydrochloride can inhibit or activate enzyme activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-sec-Butyl-piperazine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-sec-Butyl-piperazine hydrochloride remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-sec-Butyl-piperazine hydrochloride vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-sec-Butyl-piperazine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

1-sec-Butyl-piperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 1-sec-Butyl-piperazine hydrochloride may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can have significant effects on cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of 1-sec-Butyl-piperazine hydrochloride within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, 1-sec-Butyl-piperazine hydrochloride can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and biological effects.

Subcellular Localization

1-sec-Butyl-piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 1-sec-Butyl-piperazine hydrochloride may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity.

Eigenschaften

IUPAC Name |

1-butan-2-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPWYXYILAOKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583265 | |

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-98-3 | |

| Record name | Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)